3-(naphthalen-1-yl)-2-pentylquinazolin-4(3H)-one
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Overview
Description
3-(naphthalen-1-yl)-2-pentylquinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a quinazolinone core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-2-pentylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with a naphthalene derivative under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yl)-2-pentylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3) to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated quinazolinone derivatives.
Scientific Research Applications
3-(naphthalen-1-yl)-2-pentylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-yl)-2-pentylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-4H-3,1-benzoxazin-4-one
- 3-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one
- 2-(naphthalen-1-yl)-4H-3,1-benzothiazin-4-one
Uniqueness
3-(naphthalen-1-yl)-2-pentylquinazolin-4(3H)-one is unique due to its specific structural features, such as the pentyl group attached to the quinazolinone core
Properties
Molecular Formula |
C23H22N2O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-2-pentylquinazolin-4-one |
InChI |
InChI=1S/C23H22N2O/c1-2-3-4-16-22-24-20-14-8-7-13-19(20)23(26)25(22)21-15-9-11-17-10-5-6-12-18(17)21/h5-15H,2-4,16H2,1H3 |
InChI Key |
MWGZJLCTPCNRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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